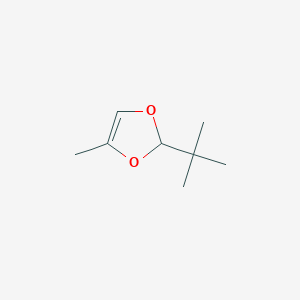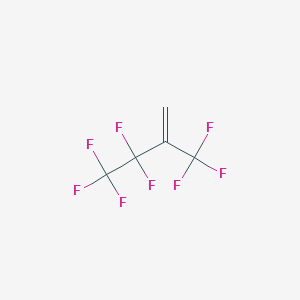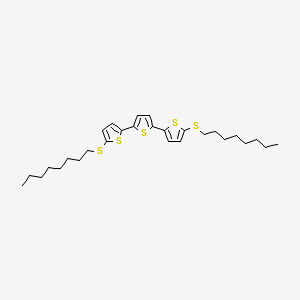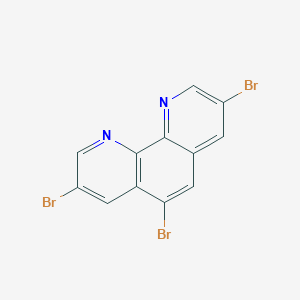
3,5,8-Tribromo-1,10-phenanthroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,8-Tribromo-1,10-phenanthroline is a brominated derivative of 1,10-phenanthroline, a classical ligand in coordination chemistry. This compound is known for its stability and versatility in forming metal complexes, making it a valuable tool in various fields of chemistry, biology, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,8-Tribromo-1,10-phenanthroline typically involves the bromination of 1,10-phenanthroline. A novel and efficient method uses sulfur dichloride (SCl2) as a catalyst. The reaction is carried out in the presence of pyridine, yielding the desired brominated product . This method is preferred over traditional multi-step processes due to its simplicity and higher yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of sulfur dichloride as a catalyst suggests potential scalability for industrial applications. The process’s efficiency and reduced environmental impact make it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 3,5,8-Tribromo-1,10-phenanthroline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution.
Coupling Reactions: It participates in C-C and C-Het coupling reactions, such as Suzuki-Miyaura and Stille couplings.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols under mild conditions.
Coupling Reactions: Often require palladium or copper catalysts and appropriate ligands.
Major Products:
Substitution Reactions: Yield various substituted phenanthroline derivatives.
Coupling Reactions:
Aplicaciones Científicas De Investigación
3,5,8-Tribromo-1,10-phenanthroline has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as a DNA intercalator and cleaving agent.
Medicine: Explored for its role in photodynamic therapy (PDT) and as a redox catalyst.
Industry: Utilized in the development of sensors for cations, anions, and other small molecules.
Mecanismo De Acción
The mechanism of action of 3,5,8-Tribromo-1,10-phenanthroline primarily involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as DNA, leading to intercalation or cleavage. The compound’s bromine atoms enhance its reactivity and binding affinity, making it effective in various applications .
Comparación Con Compuestos Similares
- 3,8-Dibromo-1,10-phenanthroline
- 3,6-Dibromo-1,10-phenanthroline
- 3,5,6,8-Tetrabromo-1,10-phenanthroline
Comparison: 3,5,8-Tribromo-1,10-phenanthroline is unique due to its specific bromination pattern, which influences its reactivity and binding properties. Compared to its dibromo and tetrabromo counterparts, it offers a balance between reactivity and stability, making it suitable for a broader range of applications .
Propiedades
Número CAS |
202601-20-5 |
|---|---|
Fórmula molecular |
C12H5Br3N2 |
Peso molecular |
416.89 g/mol |
Nombre IUPAC |
3,5,8-tribromo-1,10-phenanthroline |
InChI |
InChI=1S/C12H5Br3N2/c13-7-1-6-2-10(15)9-3-8(14)5-17-12(9)11(6)16-4-7/h1-5H |
Clave InChI |
YUXPXZRZVBBCLX-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(C3=C(C2=NC=C1Br)N=CC(=C3)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


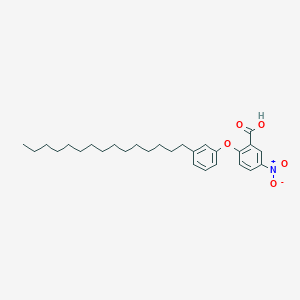

![4-[(Hex-5-en-1-yl)oxy]phenyl 4-[(6-sulfanylhexyl)oxy]benzoate](/img/structure/B12577971.png)
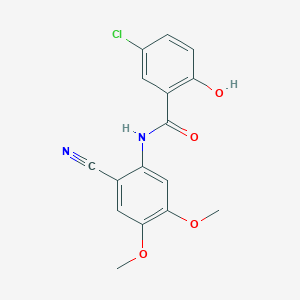
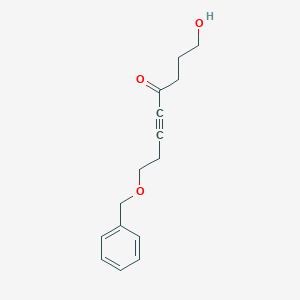
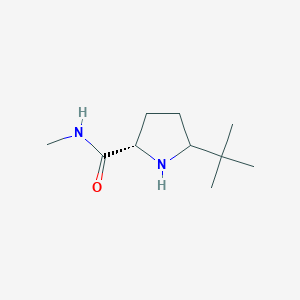

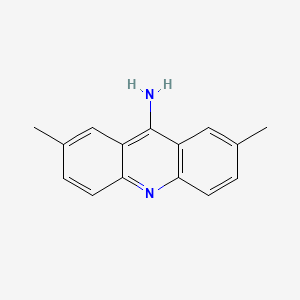
![1-{[(4-Methoxyphenyl)methyl]amino}-2,4,6-trimethylpyridin-1-ium](/img/structure/B12578005.png)
![N-[(Acetylsulfanyl)acetyl]-N-hydroxy-L-leucine](/img/structure/B12578010.png)
